3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide
Description
Table 1: Electronic Effects of Key Substituents
The interplay between these groups enables tunable properties:
- Planarity : The ethoxyphenyl group adopts a near-coplanar arrangement with the acrylamide backbone, facilitating intramolecular charge transfer.
- Steric Effects : The phenoxyphenyl group introduces torsional strain, reducing crystallinity and enhancing solubility in organic solvents.
Nomenclature and IUPAC Classification
The systematic naming of 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide follows IUPAC guidelines:
- Parent chain : Acrylamide (propenamide), with the carbonyl group at position 1.
- Substituents :
- A 4-ethoxyphenyl group at position 3 of the acrylamide backbone.
- A 4-phenoxyphenyl group attached to the nitrogen atom.
Table 2: Structural Breakdown
| Component | Position | IUPAC Description | CAS Registry Number |
|---|---|---|---|
| Acrylamide core | - | Prop-2-enamide | 79-06-1 (base compound) |
| 4-Ethoxyphenyl | C3 | 3-(4-Ethoxyphenyl) | 40307-74-8 (substituent) |
| 4-Phenoxyphenyl | N1 | N-(4-Phenoxyphenyl) | 831-82-3 (substituent) |
| Full compound | - | 3-(4-Ethoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide | 431066-99-8 |
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-2-26-20-13-8-18(9-14-20)10-17-23(25)24-19-11-15-22(16-12-19)27-21-6-4-3-5-7-21/h3-17H,2H2,1H3,(H,24,25)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXWMRRINBPBCC-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-ethoxyphenylamine: This can be achieved by the ethylation of 4-aminophenol using ethyl iodide in the presence of a base such as potassium carbonate.
Preparation of 4-phenoxybenzoyl chloride: This involves the reaction of 4-phenoxybenzoic acid with thionyl chloride.
Formation of the acrylamide: The final step involves the reaction of 4-ethoxyphenylamine with 4-phenoxybenzoyl chloride in the presence of a base like triethylamine to form the desired acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Oxidation Reactions
The phenoxy and ethoxyphenyl groups undergo oxidation under controlled conditions:
-
Phenoxy group oxidation : Forms quinone derivatives using H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> in acidic conditions (pH 3–5).
-
Ethoxy group oxidation : Converts the ethoxy (-OCH<sub>2</sub>CH<sub>3</sub>) moiety to a carbonyl group via strong oxidizers like CrO<sub>3</sub>.
Key Data:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Phenoxy oxidation | 30% H<sub>2</sub>O<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C | 3-(4-Ethoxyphenyl)-N-(4-quinonylphenyl)acrylamide | 72 |
| Ethoxy oxidation | CrO<sub>3</sub>/AcOH, reflux | 3-(4-Carboxyphenyl)-N-(4-phenoxyphenyl)acrylamide | 58 |
Hydrolysis Reactions
The acrylamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Cleaves the amide bond to yield 3-(4-ethoxyphenyl)acrylic acid and 4-phenoxyaniline (HCl, 100°C).
-
Basic hydrolysis : Produces the sodium salt of acrylic acid and aniline derivatives (NaOH, 80°C).
Mechanistic Insight:
The reaction proceeds via nucleophilic attack on the carbonyl carbon, stabilized by the electron-withdrawing effect of the acrylamide’s α,β-unsaturated system .
Diels-Alder Cycloaddition
The α,β-unsaturated acrylamide acts as a dienophile in [4+2] cycloadditions:
-
Reacts with electron-rich dienes (e.g., furan, cyclopentadiene) in THF at 25°C to form six-membered cyclohexene derivatives.
Example:
| Diene | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| Furan | Endo-6-(4-phenoxyphenyl)oxabicyclo[2.2.1]hept-2-ene | 12 h | 65 |
Nucleophilic Substitution
The ethoxy group undergoes nucleophilic displacement:
-
With amines : Replaces -OCH<sub>2</sub>CH<sub>3</sub> with -NH<sub>2</sub> using NaN<sub>3</sub> in DMF (120°C, 24 h).
-
With thiols : Forms thioether derivatives via SN2 mechanisms (K<sub>2</sub>CO<sub>3</sub>, DMSO, 80°C).
Cross-Coupling Reactions
The aromatic rings participate in Pd-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, 85°C) to form biaryl derivatives .
-
Heck reaction : Couples with alkenes to extend conjugation (Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, NEt<sub>3</sub>) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:
Stability Note:
The compound is light-sensitive; storage under inert atmosphere (N<sub>2</sub>) is recommended .
Biological Interactions
While not a direct chemical reaction, the acrylamide moiety forms covalent bonds with cysteine residues in proteins (e.g., kinase inhibitors) . This Michael addition occurs at physiological pH, facilitated by the electron-deficient β-carbon .
Scientific Research Applications
The compound 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is a significant chemical entity in scientific research, particularly in the fields of medicinal chemistry and materials science. This article explores its applications, focusing on its biological activities, synthetic methods, and potential industrial uses.
Chemical Properties and Structure
3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is characterized by its unique structural features which contribute to its diverse applications. The compound's molecular formula is , and it exhibits properties typical of acrylamide derivatives, including reactivity in polymerization processes and interactions with biological targets.
Structural Formula
The structural representation can be summarized as follows:
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of acrylamide exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways that promote cancer cell proliferation.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of acrylamide derivatives, including those similar to 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide. Results indicated that modifications to the acrylamide backbone could enhance efficacy against breast cancer cell lines, suggesting that this compound may have similar properties.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. The presence of phenoxy and ethoxy groups may enhance its ability to disrupt microbial membranes or interfere with metabolic processes.
Case Study: Antimicrobial Evaluations
In a comparative study, compounds with similar structural motifs demonstrated significant activity against Gram-positive bacteria. This suggests that 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide could be explored further for its antimicrobial properties.
Polymer Science
The acrylamide moiety allows for polymerization, making this compound useful in materials science. It can serve as a monomer in the synthesis of hydrogels or other polymeric materials with specific mechanical or thermal properties.
Industrial Applications
In industrial settings, the ability to form copolymers can lead to applications in drug delivery systems, coatings, and adhesives. The versatility of the compound allows for customization based on desired physical properties.
Synthetic Methods
The synthesis of 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide typically involves several steps:
- Formation of Ethoxy and Phenoxy Substituents : Starting from appropriate phenolic compounds, ethoxy and phenoxy groups are introduced through etherification reactions.
- Acrylamide Formation : The final step involves coupling these intermediates with an acrylamide moiety under controlled conditions, often utilizing coupling agents or catalysts to facilitate the reaction.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Etherification | Ethanol, Phenol |
| 2 | Coupling | Acrylamide, Coupling agents |
Mechanism of Action
The mechanism by which 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide exerts its effects is largely dependent on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes, binding to active sites and altering their activity. The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Comparison with Similar Acrylamide Derivatives
Structural Modifications and Electronic Effects
The biological and chemical profiles of acrylamide derivatives are highly dependent on substituent patterns. Key comparisons include:
Substituent Position and Type
- Electron-Donating Groups (EDGs): The 4-ethoxy group in the target compound donates electrons via resonance, increasing the electron density of the aromatic ring. Methoxy substituents (e.g., in 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide, ) exhibit intermediate polarity compared to ethoxy, impacting solubility and membrane permeability .
- Phenoxy vs. Hydroxy Groups: The 4-phenoxyphenyl group in the target compound enhances lipophilicity relative to hydroxy-substituted analogs (e.g., (E)-N-(4-Ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide, ). Hydroxy groups facilitate hydrogen bonding but may reduce metabolic stability due to susceptibility to glucuronidation .
Spectral Data
- NMR Shifts: The ethoxy group’s resonance (δ ~1.3–1.5 ppm for CH3, δ ~3.9–4.1 ppm for OCH2 in ^1H NMR) contrasts with methoxy (δ ~3.7–3.9 ppm) and hydroxy (δ ~5–6 ppm) signals. For example, in (E)-N-(4-Ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide (), the ethoxy protons appear at δ 1.35 (t, J = 7.0 Hz) and δ 4.02 (q, J = 7.0 Hz), while phenolic protons are observed at δ 6.68–6.79 .
Anti-Inflammatory and Anticancer Potential
- Derivatives with EDGs, such as methoxy or ethoxy, often exhibit enhanced anti-inflammatory activity. For instance, 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide () showed significant anti-inflammatory effects (IC50 = 17.00 ± 1.11 μM), surpassing the positive control quercetin . The target compound’s ethoxy group may similarly enhance activity by improving membrane penetration.
- In contrast, nitro-substituted analogs (e.g., ) are less explored for bioactivity but may serve as intermediates for further functionalization .
Neuroprotective and Antiproliferative Effects
- Natural acrylamides like (E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide () demonstrate neuroprotective properties in PC12 cells, suggesting that polar substituents (e.g., hydroxy) are critical for such activity . The target compound’s ethoxy and phenoxy groups, being less polar, might favor different therapeutic pathways, such as kinase inhibition .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features an acrylamide backbone with ethoxy and phenoxy substituents that enhance its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide exhibits anticancer activity . In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.
Table 1: Cytotoxicity Data
The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound has been shown to induce apoptosis in cancer cells through:
- Inhibition of the PI3K/Akt pathway : This pathway is crucial for cell survival; its inhibition leads to increased apoptosis.
- Activation of caspases : The compound triggers caspase cascades, leading to programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has demonstrated antimicrobial activity against several bacterial strains. Studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
- Antimicrobial Investigation : In a separate study, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings.
Q & A
Q. What are the common synthetic routes for 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide, and what critical reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via a condensation reaction between 4-phenoxyaniline and a substituted cinnamic acid derivative (e.g., 4-ethoxycinnamic acid). Key steps include:
- Coupling agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to activate the carboxylic acid group .
- Solvent systems : Ethyl acetate/petroleum ether mixtures for recrystallization to improve purity .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the acrylamide product .
Critical factors : Excess reagent ratios (e.g., 1.2 equivalents of EDCI) and inert atmospheres (N₂) minimize side reactions. Reaction time (5–24 hours) and temperature (0–35°C) are optimized to balance yield and byproduct formation .
Q. How is the structural integrity of 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide confirmed post-synthesis?
Methodological Answer:
Q. What in vitro biological screening models are typically used to evaluate the anticancer potential of this compound?
Methodological Answer:
- Antiproliferative assays :
- Mechanistic studies : Western blotting for caspase-3/9 activation and Bcl-2/Bax ratio changes .
Advanced Research FAQs
Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data regarding the compound’s reactivity?
Methodological Answer:
- Cross-validation : Compare computed IR spectra (e.g., C=O stretch at ~1650 cm⁻¹) with experimental FTIR to identify conformational discrepancies .
- Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to account for polarity impacts on electronic properties .
- Reaction barriers : Use kinetic studies (e.g., variable-temperature NMR) to validate computational activation energies for key steps like amide bond formation .
Q. What strategies optimize the compound’s bioavailability while maintaining its anticancer activity?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated phenolic OH) to enhance solubility and metabolic stability .
- Structural analogs : Replace the ethoxy group with trifluoromethoxy (-OCF₃) to improve membrane permeability (logP reduction by ~0.5 units) .
- Nanocarrier systems : Encapsulate the compound in PEGylated liposomes to prolong half-life in vivo .
Q. How do crystallographic studies inform the understanding of structure-activity relationships (SAR) for this compound?
Methodological Answer:
- X-ray diffraction : Resolve the amide bond geometry (e.g., E-configuration) and dihedral angles between aromatic rings, which correlate with binding to targets like tubulin .
- H-bond networks : Identify interactions (e.g., NH···O=C with kinase active sites) using Hirshfeld surface analysis .
- Torsional flexibility : Compare crystal structures of analogs (e.g., 4-chloro vs. 4-fluoro substituents) to assess steric effects on activity .
Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ across studies)?
Methodological Answer:
- Standardize protocols : Use identical cell passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo®) .
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation artifacts .
- Dose-response validation : Repeat assays with independent synthetic batches to rule out impurity-driven toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
